2-Amino-5-fluoro-3-methyl-benzamide
Description
2-Amino-5-fluoro-3-methyl-benzamide (C₈H₇F₂N₂O, MW 196.16 g/mol) is a fluorinated benzamide derivative featuring an amino group at position 2, a fluorine atom at position 5, and a methyl group at position 3 on the benzamide core. The fluorine atom enhances metabolic stability, while the amino and methyl groups contribute to hydrogen bonding and lipophilicity, respectively .
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-amino-5-fluoro-3-methylbenzamide |
InChI |
InChI=1S/C8H9FN2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12) |
InChI Key |
AOCCUVYLVBZHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-Amino-5-fluoro-3-methyl-benzamide with related benzamide derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Amide Group Modifications |
|---|---|---|---|---|
| This compound | C₈H₇F₂N₂O | 196.16 | NH₂ (2), F (5), CH₃ (3) | Benzamide |
| 5-Amino-N-[2-(diethylamino)ethyl]-3-fluoro-2-methoxybenzamide | C₁₄H₂₂FN₃O₂ | 295.34 | NH₂ (5), F (3), OCH₃ (2) | N-(diethylaminoethyl) |
| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | C₁₄H₁₁BrFNO₂ | 324.15 | Br (5), F (2), OCH₃ (2) | N-(2-methoxyphenyl) |
| 5-Amino-2-chloro-N-(2-fluorophenyl)benzamide | C₁₃H₁₀ClFN₂O | 264.68 | NH₂ (5), Cl (2) | N-(2-fluorophenyl) |
Key Observations:
- Bromine (Br) introduces steric bulk and polarizability, which may affect binding interactions . Amino vs. Methoxy Groups: The amino group (NH₂) in this compound facilitates hydrogen bonding, while methoxy (OCH₃) in analogs like 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide provides electron-donating effects, altering acidity and solubility .
- Amide Modifications: N-(diethylaminoethyl) groups (as in ) increase solubility in acidic environments due to protonation of the tertiary amine. In contrast, N-aryl groups (e.g., 2-fluorophenyl) enhance lipophilicity and membrane permeability .
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